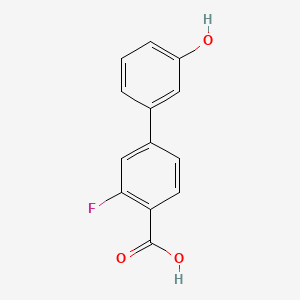

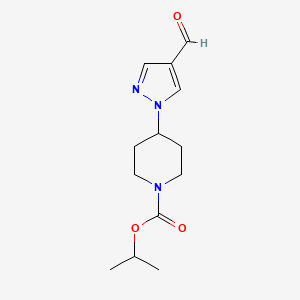

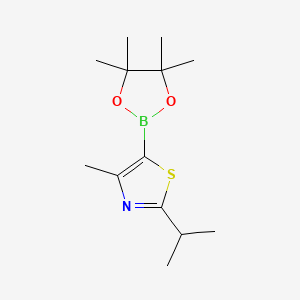

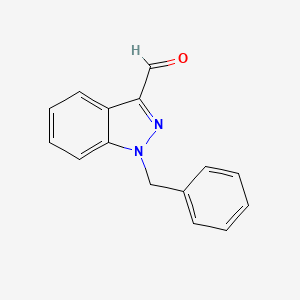

![molecular formula C7H10BrN3O B581449 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol CAS No. 1216024-64-4](/img/structure/B581449.png)

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol” is a chemical compound with the molecular formula C7H10BrN3O . It has a molecular weight of 233.06 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Synthesis and Chemical Behavior

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol and its derivatives serve as important intermediates in the synthesis of various chemical compounds. For instance, the thermal decomposition of bromo-methyl-triazolopyridine at specific conditions yields pyridylcarbene intermediates, which further stabilize into various pyridine derivatives, including 1-(6-bromopyridin-2-yl)ethanol, indicating the chemical versatility of such compounds in synthetic chemistry Abarca, B., Ballesteros, R., & Blanco, F. (2006). Additionally, the resolution of similar bromo-ethanol compounds through lipase-catalyzed reactions has been explored for the synthesis of new adrenergic agents, showcasing their potential in medicinal chemistry Conde, S., Fierros, M., Rodríguez-Franco, M. I., & Puig, C. (1998).

Catalysis and Organic Transformations

Copper-catalyzed direct amination of haloarenes using sodium azide demonstrates the utility of related compounds in facilitating organic transformations, leading to the synthesis of aromatic amines in good yields Zhao, H., Fu, H., & Qiao, R. (2010). Similarly, palladium-catalyzed selective amination of polyhalopyridines showcases the application of these compounds in achieving high chemoselectivity in organic synthesis Ji, J., Li, T., & Bunnelle, W. (2003).

Ligand Synthesis and Metal Complexation

The synthesis of Schiff base ligands from unsymmetrical tripodal amines, including derivatives of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol, illustrates their role in forming Cu(II) complexes. This application highlights the potential of such compounds in coordination chemistry and the development of metal-organic frameworks Keypour, H., Shayesteh, M., Salehzadeh, S., Dhers, S., Maleki, F., Ünver, H., & Dilek, N. (2015).

Electrocatalysis and CO2 Utilization

In electrochemistry, the electrocatalytic carboxylation of similar bromopyridines with CO2 in ionic liquids presents an innovative approach to synthesizing aminonicotinic acids, which are valuable in pharmaceutical chemistry Feng, Q., Huang, K., Liu, S., & Wang, X. (2010). This method offers a sustainable alternative for utilizing CO2 in chemical synthesis.

Biochemical Interactions and Docking Studies

Complexation studies of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its interaction with CuII and CdII ions, alongside docking studies with biomolecules, explore the biochemical applications of these compounds. Such studies are crucial for understanding the molecular basis of ligand-receptor interactions in drug design and development Mardani, Z., Hakimi, M., Moeini, K., & Mohr, F. (2019).

作用機序

Target of Action

Mode of Action

The compound’s interaction with its targets and any resulting changes remain to be elucidated .

Biochemical Pathways

Related compounds have been used in the synthesis of complex structures, indicating potential involvement in various biochemical pathways .

Result of Action

Related compounds have shown potential inhibitory effects against certain pathogens , suggesting that 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol may have similar effects.

特性

IUPAC Name |

2-[(3-amino-5-bromopyridin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJLZKYAGXQKLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)NCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。